molecular formula C23H26N2O5 B2918826 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,6-dimethoxybenzamide CAS No. 921863-47-0

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,6-dimethoxybenzamide

Numéro de catalogue B2918826
Numéro CAS: 921863-47-0
Poids moléculaire: 410.47
Clé InChI: SZFYXUOBOBCZRX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,6-dimethoxybenzamide is a useful research compound. Its molecular formula is C23H26N2O5 and its molecular weight is 410.47. The purity is usually 95%.
BenchChem offers high-quality N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,6-dimethoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,6-dimethoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Protein-Tyrosine Kinase Inhibitors

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,6-dimethoxybenzamide and its derivatives have been studied for their potential as protein-tyrosine kinase (PTK) inhibitors. Research shows that certain derivatives are effective in inhibiting ErbB1 and ErbB2, indicating potential therapeutic applications in cancer treatment (Li et al., 2017).

Neuropharmacological Agents

Compounds structurally related to N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,6-dimethoxybenzamide have shown promise as neuropharmacological agents. Studies have revealed their efficacy in inhibiting uptake of neurotransmitters such as dopamine (DA), norepinephrine (NE), and serotonin (5-HT), suggesting potential roles in treating disorders like depression and anxiety (Mondeshka et al., 1990).

Antimigraine Effects

Some derivatives exhibit anti-serotoninergic and anti-histaminic effects, making them suitable for preventive treatment of serotonin-migraine. These compounds can reduce migraine attacks and normalize high urinary serotonin and histamine levels, offering a new avenue for migraine management (Sulman et al., 1981).

Potential in Material Science

In material science, related compounds have been investigated for their utility in synthesizing novel polymers and materials. For instance, benzoxazine monomers containing allyl groups derived from similar structures have shown potential in forming high-performance thermosets with excellent thermomechanical properties, indicating applications in advanced material design (Agag & Takeichi, 2003).

Antidepressant and Anxiolytic Properties

Research into related benzodiazepine derivatives has demonstrated promising antidepressant and anxiolytic effects. These studies suggest the potential for development of new therapeutic agents for mental health disorders, leveraging the unique chemical properties of these compounds (Singh et al., 2010).

Anticonvulsant and Hypnotic Agents

Derivatives of N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,6-dimethoxybenzamide have also been synthesized and evaluated for their anticonvulsant and hypnotic effects. These compounds have shown effectiveness in tests like the maximal electroshock (MES) test, indicating their potential as treatments for epilepsy and sleep disorders (Deng et al., 2011).

Propriétés

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)-2,6-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O5/c1-6-12-25-16-13-15(10-11-17(16)30-14-23(2,3)22(25)27)24-21(26)20-18(28-4)8-7-9-19(20)29-5/h6-11,13H,1,12,14H2,2-5H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZFYXUOBOBCZRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)NC(=O)C3=C(C=CC=C3OC)OC)N(C1=O)CC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,6-dimethoxybenzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.